Tetrabutylammoniumperchlorat

Übersicht

Beschreibung

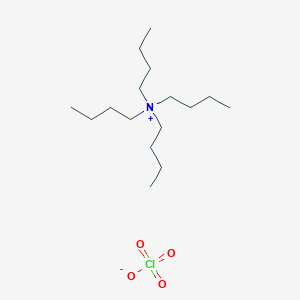

Tetrabutylammonium perchlorate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(ClO₄). It is widely used in various scientific and industrial applications due to its unique properties, such as high solubility in organic solvents and its role as a phase-transfer catalyst .

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a supporting electrolyte in electrochemical studies and as a phase-transfer catalyst in organic synthesis.

Biology: It is employed in the preparation of biological samples for analysis.

Medicine: It is used in the formulation of certain pharmaceutical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabutylammonium perchlorate can be synthesized through the reaction of tetrabutylammonium hydroxide with perchloric acid. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction is as follows:

(CH₃CH₂CH₂CH₂)₄N(OH) + HClO₄ → (CH₃CH₂CH₂CH₂)₄N(ClO₄) + H₂O

The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by evaporation of the solvent and recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of tetrabutylammonium perchlorate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrabutylammonium perchlorate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in nucleophilic substitution reactions due to the presence of the perchlorate anion.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out in organic solvents at elevated temperatures.

Substitution: Reagents such as alkyl halides and other electrophiles are used.

Major Products:

Oxidation: The major products depend on the substrate being oxidized. For example, oxidation of alcohols can yield aldehydes or ketones.

Substitution: The major products are typically the substituted organic compounds where the perchlorate anion is replaced by another nucleophile.

Wirkmechanismus

The mechanism of action of tetrabutylammonium perchlorate involves its ability to facilitate the transfer of ions between different phases. The tetrabutylammonium cation acts as a phase-transfer catalyst, enabling the movement of the perchlorate anion into the organic phase where it can participate in various chemical reactions. This property is particularly useful in organic synthesis and electrochemical applications .

Vergleich Mit ähnlichen Verbindungen

- Tetrabutylammonium bromide

- Tetrabutylammonium chloride

- Tetrabutylammonium iodide

Comparison: Tetrabutylammonium perchlorate is unique due to its high solubility in organic solvents and its strong oxidizing properties. Compared to other tetrabutylammonium salts, it is more effective as an oxidizing agent and is preferred in reactions requiring strong oxidizing conditions. Additionally, its perchlorate anion provides distinct reactivity compared to halide anions .

Eigenschaften

IUPAC Name |

tetrabutylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZDCFTQSIIOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062065 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1923-70-2 | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrabutylammonium perchlorate?

A1: Tetrabutylammonium perchlorate has a molecular formula of C16H36ClNO4 and a molecular weight of 341.91 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Tetrabutylammonium perchlorate?

A: Infrared (IR) and Raman spectroscopy are valuable tools for studying the molecular structure of TBAP. [] Researchers can analyze characteristic vibrational frequencies to gain insights into the compound's structure.

Q3: What is the role of Tetrabutylammonium perchlorate in electrochemistry?

A: TBAP is commonly used as a supporting electrolyte in non-aqueous electrochemistry. [, , , , ] Its role is to enhance the conductivity of the solution, enabling efficient charge transport during electrochemical reactions.

Q4: How does the choice of solvent affect Tetrabutylammonium perchlorate's performance in electrochemical studies?

A: The solvent significantly impacts the electrochemical behavior of systems containing TBAP. For instance, studies on poly(vinylferrocene) films revealed a "solvent sensitivity" effect, where the charge density varied depending on the solvent used (propylene carbonate vs. tetramethylene sulfone). [] Researchers should carefully consider solvent effects when designing experiments.

Q5: Does Tetrabutylammonium perchlorate exhibit any catalytic properties?

A: While TBAP is primarily known as a supporting electrolyte, research indicates that its presence can influence reaction pathways. For example, in the electrocatalytic reduction of CO2 using TBAP-propylene carbonate as the electrolyte solution, the presence of TBAP contributed to achieving a high Faradaic efficiency of CO formation (93%). [] This suggests a potential role of TBAP beyond simply enhancing conductivity.

Q6: Are there any computational chemistry studies focusing on Tetrabutylammonium perchlorate?

A: While the provided research does not explicitly discuss computational studies on TBAP itself, it highlights the use of computational methods to understand related systems. For instance, researchers investigating salt effects on photoinduced charge separation utilized calculations to rationalize the impact of different salts on exciplex behavior. [] This suggests potential avenues for applying computational chemistry to study TBAP interactions in various systems.

Q7: How does the structure of Tetrabutylammonium perchlorate, specifically the tetrabutylammonium cation, influence its properties?

A: The bulky tetrabutylammonium cation contributes to TBAP's solubility in organic solvents and its ability to act as a phase-transfer catalyst. [, , ] Modifications to the alkyl chain length or substituents could alter these properties, impacting its effectiveness in specific applications.

Q8: Which analytical techniques are commonly used to study Tetrabutylammonium perchlorate-containing systems?

A: Researchers employ a range of techniques including cyclic voltammetry, [, , , , , , , , ] differential pulse voltammetry, [, , , ] electrochemical impedance spectroscopy, [, , ] chronoamperometry, [] scanning electron microscopy, [, , ] UV-Vis spectroscopy, [, , ] FTIR spectroscopy, [, , , ] NMR spectroscopy, [, , , ] and quartz crystal microbalance. [, ] The choice of technique depends on the specific research question and the system under investigation.

Q9: What are some future research directions related to Tetrabutylammonium perchlorate?

A9: Further research can explore the following:

- Developing a deeper understanding of TBAP's role in influencing reaction mechanisms and selectivity in various electrochemical systems. []

- Investigating the impact of TBAP on the morphology and properties of electrochemically deposited polymers and composite materials. [, ]

- Exploring alternative electrolytes with improved environmental profiles and comparable or enhanced performance compared to TBAP. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

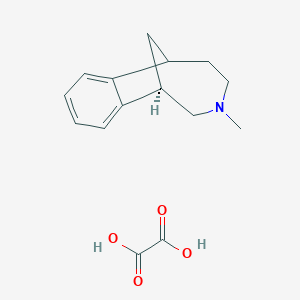

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)